(5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid
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Overview
Description
(5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds. The presence of the boronic acid group makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and efficient . The hydroboration reaction is often followed by oxidation to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, utilizing catalysts to enhance reaction efficiency. The use of pinacol boronic esters as intermediates is common due to their stability and ease of handling .
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Major Products:
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Boranes or alkylboranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
(5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the metal center .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Thiopheneboronic acid
Comparison: (5-Methyl-1,3-dihydroisobenzofuran-4-yl)boronic acid is unique due to the presence of the isobenzofuran ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain coupling reactions compared to simpler boronic acids like phenylboronic acid . The methyl group at the 5-position also influences its reactivity and selectivity in chemical transformations .
Properties
Molecular Formula |
C9H11BO3 |
---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
(5-methyl-1,3-dihydro-2-benzofuran-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BO3/c1-6-2-3-7-4-13-5-8(7)9(6)10(11)12/h2-3,11-12H,4-5H2,1H3 |
InChI Key |
FMVKGDZLCUPXHH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1COC2)C)(O)O |
Origin of Product |
United States |
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